2-Chlorobenzenediazonium

Description

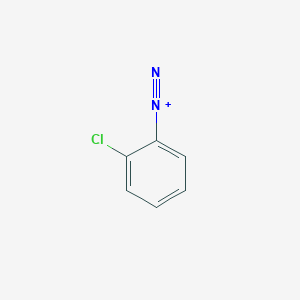

Structure

3D Structure

Properties

IUPAC Name |

2-chlorobenzenediazonium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN2/c7-5-3-1-2-4-6(5)9-8/h1-4H/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOUHLGJFUPVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+]#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066186 | |

| Record name | Benzenediazonium, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17333-83-4 | |

| Record name | 2-Chlorobenzenediazonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17333-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017333834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzenediazonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chlorobenzenediazonium

Classical Diazotization Protocols for 2-Chlorobenzenediazonium Formation

The foundational method for preparing this compound salts is the diazotization of 2-chloroaniline (B154045). This reaction involves treating the primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid. wikipedia.orgresearchgate.net

Diazotization of 2-Chloroaniline Derivatives

ArNH₂ + NaNO₂ + 2HX → [ArN₂]⁺X⁻ + NaX + 2H₂O wikipedia.org

Where Ar is the 2-chlorophenyl group and X is the conjugate base of the acid used (e.g., Cl⁻, Br⁻).

A study on the diazotization of various substituted anilines, including halogenated anilines, demonstrated that the reaction is generally high-yielding. acs.org The stability of the resulting diazonium salt, however, is highly dependent on the counterion and the substituents on the aromatic ring. wikipedia.orgnumberanalytics.com

Optimization of Reaction Conditions: Temperature, Acid Media, and Nitrite Stoichiometry

The success of the diazotization reaction hinges on careful control of several parameters:

Temperature: Diazotization reactions are classically performed at low temperatures, typically between 0 and 5°C. wikipedia.orgorgsyn.org This is crucial because aryldiazonium salts, particularly the chloride salts, are often unstable at room temperature and can be explosive. wikipedia.orgmdpi.com Maintaining a low temperature minimizes the decomposition of the diazonium salt to form phenol (B47542) and nitrogen gas. chemguide.co.uk Some processes may allow for slightly higher temperatures, up to 25°C, depending on the specific acid medium and the final product desired. google.com

Acid Media: The choice and concentration of the acid are critical. Strong mineral acids like hydrochloric acid and sulfuric acid are commonly used. wikipedia.orgdtic.mil The acid serves to protonate the aniline (B41778) and to generate nitrous acid from sodium nitrite. youtube.com The nature of the acid also determines the counterion of the resulting diazonium salt, which in turn affects its stability. wikipedia.org For instance, using sulfuric acid can lead to the formation of the bisulfate salt. google.com In some cases, organic acids like acetic acid are used in conjunction with strong mineral acids to improve the solubility of the reactants. google.com The acidity of the medium is also important; for weakly basic amines, the reaction is often conducted in concentrated acids. dtic.mil

Nitrite Stoichiometry: A slight excess of sodium nitrite is often used to ensure complete diazotization of the aniline. orgsyn.orgorgsyn.org However, a large excess should be avoided as it can lead to side reactions. The rate of addition of the nitrite solution is also controlled to maintain the low reaction temperature and to prevent a buildup of nitrous acid. orgsyn.org

Table 1: Optimization of Reaction Conditions for Diazotization

| Parameter | Condition | Rationale |

| Temperature | 0–5 °C | Minimizes decomposition of the unstable diazonium salt. wikipedia.orgorgsyn.org |

| Acid Medium | Strong mineral acids (e.g., HCl, H₂SO₄) | Protonates the amine and generates nitrous acid in situ. youtube.com |

| Nitrite Stoichiometry | Slight excess of NaNO₂ | Ensures complete conversion of the aniline to the diazonium salt. orgsyn.orgorgsyn.org |

Counterion Exchange Strategies for this compound Salt Preparation

While this compound chloride is a common intermediate, its instability can be problematic. wikipedia.org To obtain more stable and easily handleable solids, counterion exchange strategies are employed. This involves preparing the diazonium salt in solution and then adding a salt containing a different, often larger and less nucleophilic, anion.

Synthesis of this compound Tetrafluoroborate (B81430)

This compound tetrafluoroborate is a significantly more stable salt compared to its chloride counterpart and can be isolated as a solid. wikipedia.orgmdpi.com The synthesis is typically achieved by first performing the diazotization of 2-chloroaniline in an acidic medium, such as hydrochloric acid or aqueous tetrafluoroboric acid (HBF₄). dergipark.org.trrsc.org Subsequently, a solution of sodium tetrafluoroborate (NaBF₄) or aqueous HBF₄ is added to the cold diazonium salt solution. rsc.orgresearchgate.net This results in the precipitation of the less soluble this compound tetrafluoroborate, which can then be collected by filtration. dergipark.org.trrsc.org

A reported synthesis gives this compound tetrafluoroborate as a white solid in 65% yield. dergipark.org.tr These tetrafluoroborate salts are not only more stable but are also valuable reagents in their own right, for example, in the Balz-Schiemann reaction for the synthesis of aryl fluorides. researchgate.net

Preparation of this compound Chlorozincate Complexes

Another method to stabilize the this compound cation is by forming a chlorozincate complex. These double salts, often represented as [ArN₂]₂[ZnCl₄], are generally more stable than the simple chloride salts. The preparation involves adding zinc chloride to the solution of the diazonium chloride. Due to its reactive nature, caution is advised when handling o-chlorobenzenediazonium chlorozincate. ontosight.ai

Formation of this compound Dodecaborate (B577226) Salts

For enhanced stability, weakly coordinating anions like the dodecahydro-closo-dodecaborate dianion ([B₁₂H₁₂]²⁻) can be used to isolate diazonium salts. metu.edu.tr A thesis described the synthesis of this compound dodecahydro-closo-dodecaborate. metu.edu.tr The process involves the synthesis of the dodecahydro-closo-dodecaborate anion, typically from sodium borohydride, followed by a cation exchange reaction to capture the diazonium salt. metu.edu.tr These dodecaborate salts have been found to be stable for extended periods, although electron-withdrawing groups on the diazonium salt can lead to instability. metu.edu.tr

Table 2: Comparison of this compound Salts

| Salt | Counterion | Key Features |

| This compound Chloride | Cl⁻ | Highly reactive, unstable at room temperature. wikipedia.orgmdpi.com |

| This compound Tetrafluoroborate | BF₄⁻ | Stable, isolable solid, used in Balz-Schiemann reactions. wikipedia.orgresearchgate.net |

| This compound Chlorozincate | [ZnCl₄]²⁻ | More stable than the chloride salt. ontosight.ai |

| This compound Dodecaborate | [B₁₂H₁₂]²⁻ | Highly stable, can be stored for long periods. metu.edu.tr |

Advanced Synthetic Techniques for this compound Production

The synthesis of this compound, a valuable but potentially hazardous intermediate, has been significantly improved through the development of advanced methodologies. These techniques prioritize enhanced safety, control, and efficiency over traditional batch processing. Modern approaches, such as continuous flow synthesis and in situ generation, address the inherent instability of diazonium salts, paving the way for their safer and more scalable use in chemical manufacturing.

Continuous Flow Synthesis for Enhanced Safety and Scalability

Continuous flow chemistry has emerged as a superior alternative to conventional batch methods for the production of this compound. flinders.edu.au This technique involves the continuous pumping of reagents into a reactor, where they mix and react in a confined and controlled environment. flinders.edu.au The product stream is then continuously collected. Industrial processes are increasingly adopting continuous-flow systems for diazotization reactions. vulcanchem.com

The primary advantage of continuous flow synthesis lies in its significant enhancement of safety, particularly when handling energetic or unstable compounds like diazonium salts. researchgate.net By maintaining a very small reaction volume at any given moment, the risks associated with the accumulation of large quantities of hazardous materials are drastically minimized. researchgate.net This methodology allows for superior control over reaction parameters, especially temperature, which is critical for preventing the exothermic decomposition of diazonium salts. flinders.edu.auresearchgate.net

Furthermore, continuous flow systems offer excellent scalability. Scaling up production in a batch reactor can be problematic, often requiring a complete re-optimization of reaction conditions. In contrast, scaling up a continuous flow process is typically achieved by simply extending the operation time or by "numbering-up," which involves running multiple identical systems in parallel. This makes the transition from laboratory-scale synthesis to industrial production more straightforward and predictable. flinders.edu.au

Table 1: Advantages of Continuous Flow Synthesis for Diazonium Salt Production

| Feature | Benefit in this compound Synthesis |

|---|---|

| Enhanced Safety | Minimizes the quantity of hazardous diazonium salt present at any one time, reducing the risk of uncontrolled decomposition. researchgate.net |

| Precise Temperature Control | Excellent heat transfer capabilities prevent hotspots and allow for precise management of the highly exothermic diazotization reaction. flinders.edu.au |

| Improved Mixing | Efficient mixing in microreactors or tube reactors leads to more consistent product quality and higher yields. flinders.edu.au |

| Scalability | Production can be easily scaled by extending run time or parallelizing reactors, avoiding the challenges of batch scale-up. flinders.edu.au |

| Process Automation | Allows for the integration of in-line monitoring and automated control, ensuring consistent process conditions and product quality. flinders.edu.au |

In Situ Generation and Utilization of this compound Species

One established method for the in situ generation of chlorobenzenediazonium salts involves the decomposition of corresponding N-nitrosoacetanilides. rsc.orgrsc.org For instance, o-chlorobenzenediazonium acetate (B1210297) can be formed in situ from N-nitroso-o-chloroacetanilide in a suitable solvent like benzene (B151609). rsc.org The presence of radical suppressors can influence the reaction pathway, promoting ionic displacement reactions. rsc.org

Table 2: Research Findings on In Situ Generation and Reaction of this compound

| Precursor/Generation Method | Subsequent Reaction | Research Focus |

|---|---|---|

| N-nitroso-o-chloroacetanilide | Ionic displacement with acetate | Investigation of reaction mechanisms, promoting ionic pathways over radical ones. rsc.org |

| 2-Chloroaniline diazotized with low-concentration NO2 | Gomberg-Bachmann reaction | Utilization of dilute, in situ generated diazonium salt solutions for aryl-aryl coupling. acs.org |

| 2-Chloroaniline diazotized with low-concentration NO2 | Sandmeyer iodination | Direct use of the diazonium salt solution from a wet scrubber in an iodination reaction. acs.org |

| This compound salt | Dimerization/Coupling with another diazonium salt | One-pot synthesis of unsymmetrical p-azophenols through a cascade conversion. frontiersin.org |

Table 3: Compound Reference

| Compound Name |

|---|

| This compound |

| 4-Chlorobenzenediazonium chloride |

| This compound acetate |

| N-Nitroso-o-chloroacetanilide |

| Nitrogen dioxide |

| Benzene |

| Acetate |

| p-Azophenols |

| 4-Chloroaniline |

| Potassium iodide |

| Sodium nitrite |

| Sulfuric acid |

| Copper |

| Nitric acid |

Reactivity and Mechanistic Investigations of 2 Chlorobenzenediazonium

Nucleophilic Aromatic Substitution Reactions of 2-Chlorobenzenediazonium

This compound salts are highly reactive compounds that readily participate in nucleophilic aromatic substitution reactions. The strong electron-withdrawing nature of the diazonium group (-N₂⁺) makes the aromatic ring susceptible to attack by nucleophiles. These reactions proceed through the displacement of the diazonium group, which is an excellent leaving group as it departs as dinitrogen gas (N₂). ontosight.aiyoutube.comlibretexts.orgmasterorganicchemistry.com

Sandmeyer-Type Transformations

The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the substitution of an aromatic amino group via the corresponding diazonium salt. wikipedia.org This transformation is particularly valuable for introducing a variety of substituents onto an aromatic ring that are often difficult to install through direct electrophilic aromatic substitution. The reaction is typically catalyzed by copper(I) salts. wikipedia.orgegyankosh.ac.inorganic-chemistry.org The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then reacts with the copper(II) species to yield the final product and regenerate the copper(I) catalyst. wikipedia.org

The introduction of halogens onto the aromatic ring of this compound can be efficiently achieved using Sandmeyer conditions.

Chloro-Substitution: While the starting material already contains a chlorine atom, the Sandmeyer reaction can be used to replace the diazonium group with another chlorine atom, which is a synthetically less common transformation but mechanistically relevant. The reaction of this compound chloride with copper(I) chloride yields 1,2-dichlorobenzene.

Bromo-Substitution: The treatment of this compound salts with copper(I) bromide leads to the formation of 1-bromo-2-chlorobenzene. tdl.org

Iodo-Substitution: The reaction of this compound salts with potassium iodide is a facile process for the synthesis of 1-chloro-2-iodobenzene. egyankosh.ac.inacs.org Unlike the chloro- and bromo-substitutions, the introduction of iodine does not typically require a copper catalyst. wikipedia.orgorganic-chemistry.org

Table 1: Halogenation Reactions of this compound

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| This compound chloride | CuCl | 1,2-Dichlorobenzene | - | egyankosh.ac.in |

| This compound tetrafluoroborate (B81430) | CuBr | 1-Bromo-2-chlorobenzene | - | tdl.org |

| This compound salt | KI | 1-Chloro-2-iodobenzene | - | egyankosh.ac.inacs.org |

Yield data is not always reported in the provided search results.

The Sandmeyer reaction is also a powerful tool for introducing a cyano group onto an aromatic ring. The reaction of this compound salts with copper(I) cyanide furnishes 2-chlorobenzonitrile. egyankosh.ac.innih.gov This reaction is of significant synthetic utility as the resulting aryl nitriles can be further transformed into other functional groups such as carboxylic acids, amines, and amides. scienceinfo.comchemrevlett.com

Table 2: Cyanation of this compound

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| This compound salt | CuCN | 2-Chlorobenzonitrile | 75% | egyankosh.ac.in |

Hydrolysis to 2-Chlorophenol (B165306) Derivatives

The diazonium group of this compound can be replaced by a hydroxyl group through hydrolysis. This reaction is typically carried out by heating an acidic aqueous solution of the diazonium salt. egyankosh.ac.inpsu.edu The reaction proceeds through the formation of an aryl cation, which is then trapped by water to yield the corresponding phenol (B47542). psu.edu This method provides a valuable route to 2-chlorophenol and its derivatives.

Reductive Deamination to Chlorobenzene (B131634)

Reductive deamination is a process where the diazonium group is replaced by a hydrogen atom. This can be achieved by treating the this compound salt with a reducing agent such as hypophosphorous acid (H₃PO₂). egyankosh.ac.in This reaction is useful for removing an amino group from an aromatic ring, which may have been introduced to direct the substitution pattern of other groups. The reduction of this compound results in the formation of chlorobenzene.

Thiolation through Xanthate Intermediates

The introduction of a thiol group can be accomplished through the use of xanthate intermediates. nih.gov While not a direct Sandmeyer reaction, this method involves the reaction of the diazonium salt with a xanthate salt (e.g., potassium ethyl xanthate) to form an aryl xanthate. This intermediate can then be hydrolyzed to afford the corresponding thiol. This two-step process provides a means to synthesize 2-chlorothiophenol (B146423) from this compound.

Electrophilic Coupling Reactions Involving this compound

In electrophilic coupling reactions, the this compound ion acts as an electrophile, reacting with electron-rich nucleophilic substrates. walshmedicalmedia.comwikipedia.org The positive charge of the diazonium group is delocalized over the two nitrogen atoms, but coupling occurs at the terminal nitrogen. libretexts.orglibretexts.org These reactions are a cornerstone of aromatic chemistry, leading to the formation of extended conjugated systems, most notably in the synthesis of azo compounds. wikipedia.org The reaction's outcome is often dependent on the pH of the medium, which modulates the nucleophilicity of the coupling partner, particularly for phenols and anilines. walshmedicalmedia.comlibretexts.org

Azo coupling is a characteristic reaction of aryldiazonium salts, including this compound. It involves an electrophilic aromatic substitution where the diazonium cation attacks an activated aromatic ring, such as a phenol or an aniline (B41778), which serves as the nucleophilic coupling agent. wikipedia.orgwikipedia.org The substitution typically occurs at the para position relative to the activating group, unless this position is blocked, in which case ortho substitution takes place. walshmedicalmedia.comwikipedia.org The resulting azo compounds (Ar-N=N-Ar') feature an extended π-electron system that causes them to be highly colored, forming the chemical basis for a vast class of dyes and pigments. libretexts.orgsavemyexams.com

The reaction of this compound with various activated aromatic compounds is a well-established method for producing a range of azo dyes and pigments. The specific color of the resulting dye is determined by the chemical structure of the entire conjugated system, which includes both the 2-chlorophenyl group and the coupling component. cuhk.edu.hkcore.ac.uk For instance, coupling this compound salts with naphthol derivatives, such as β-naphthol, is known to produce brightly colored azo dyes. cn-alchemist.com These dyes are of significant industrial importance for coloring textiles, plastics, and other materials. tubitak.gov.tr The stability of these compounds is enhanced by the delocalization of electrons across the benzene (B151609) rings and the central -N=N- bridge. savemyexams.com

Table 1: Examples of Azo Dyes from this compound

| Coupling Component | Resulting Dye Structure (Example) | Typical Color |

|---|---|---|

| β-Naphthol | 1-(2-Chlorophenylazo)-2-naphthol | Orange-Red wikipedia.org |

| Phenol | 4-(2-Chlorophenylazo)phenol | Yellow-Orange wikipedia.org |

| N,N-Dimethylaniline | 4-(2-Chlorophenylazo)-N,N-dimethylaniline | Yellow |

Azo Coupling Reactions with Activated Arenes

Formation of Azo-Azomethine Compounds

Azo-azomethine compounds contain both the azo (-N=N-) and azomethine (-C=N-) functional groups within the same molecule. nih.gov These are typically synthesized through the condensation of an azo compound bearing an aldehyde group with a primary amine, or by directly coupling a diazonium salt with a pre-formed Schiff base (azomethine). tubitak.gov.trekb.eg

In a representative synthesis, this compound tetrafluoroborate can be reacted with aryl-amine Schiff's bases, such as substituted benzylidene 1-naphthylamines. tubitak.gov.tr The diazonium salt couples with the activated naphthylamine ring of the Schiff base to yield the target azo-azomethine dye. These compounds are of increasing interest for their applications in the textile and plastics industries and as advanced materials with unique optical and electronic properties. tubitak.gov.trnih.gov Spectroscopic analysis is crucial for confirming the formation of these complex structures, with characteristic signals for the aromatic rings, the azo group, and the azomethine proton. tubitak.gov.trekb.eg

Substituted azophenols are synthesized via the azo coupling reaction between a diazonium salt and a phenol. When this compound is used, it couples with phenolic compounds under mildly alkaline conditions to form 2-chloro-substituted azophenols. walshmedicalmedia.comwikipedia.org The alkaline medium is necessary to deprotonate the phenol, forming the more strongly nucleophilic phenoxide ion, which readily attacks the electrophilic diazonium cation. libretexts.org The substitution almost always occurs at the para-position to the hydroxyl group. If the para-position is already occupied, the coupling proceeds at an available ortho-position. wikipedia.orglibretexts.org This reaction is a reliable method for creating a variety of colored compounds, including some that are used as pH indicators. wikipedia.org

Table 2: Synthesis of Substituted Azophenols

| Phenolic Reactant | Reaction Conditions | Product |

|---|---|---|

| Phenol | Alkaline pH (>7.5) libretexts.org | 4-((2-chlorophenyl)diazenyl)phenol |

| p-Cresol | Alkaline pH (>7.5) libretexts.org | 4-((2-chlorophenyl)diazenyl)-2-methylphenol |

| Salicylic Acid | Alkaline pH (>7.5) | 4-((2-chlorophenyl)diazenyl)-2-hydroxybenzoic acid |

Biaryl Coupling Reactions (Gomberg-Bachmann, Pschorr)

Beyond azo coupling, this compound is a key reactant in the synthesis of biaryl compounds through reactions that proceed via aryl radical intermediates.

The Gomberg-Bachmann reaction is an intermolecular coupling method for preparing unsymmetrical biaryls. wikipedia.orgwikipedia.org In this reaction, an aqueous solution of the diazonium salt is treated with a base in the presence of another aromatic compound (the substrate). wikipedia.org For this compound, this reaction generates a 2-chlorophenyl radical, which then attacks the second aromatic ring to form a substituted biphenyl. While versatile, the reaction often suffers from low yields (typically under 40%) due to competing side reactions. wikipedia.orgmycollegevcampus.com Improvements have been developed, such as using diazonium tetrafluoroborates with phase-transfer catalysts. wikipedia.orgchempedia.info

The Pschorr cyclization is an intramolecular variant of the Gomberg-Bachmann reaction, used to synthesize tricyclic aromatic systems like phenanthrenes. organic-chemistry.orgwikipedia.org The reaction starts with a diazotized aniline derivative that has a second aromatic ring tethered to it, positioned correctly for cyclization. The in-situ generation of an aryl radical from the diazonium salt, often catalyzed by copper, is followed by an intramolecular attack on the tethered ring. organic-chemistry.orgwikipedia.org This cyclization and subsequent re-aromatization yield the fused ring system. The intramolecular nature of the Pschorr reaction generally leads to better yields compared to its intermolecular counterpart. organic-chemistry.org

Radical-Mediated Pathways of this compound

The decomposition of this compound can be induced to proceed via a homolytic cleavage of the C-N bond, generating a highly reactive 2-chlorophenyl radical and a molecule of nitrogen. This radical formation is central to several synthetic transformations, including the Gomberg-Bachmann and Pschorr reactions discussed previously. wikipedia.orgacs.org The generation of the aryl radical can be initiated by heat, light (photocatalysis), or, most commonly, by a one-electron reducing agent, such as copper(I) salts. organic-chemistry.orgacs.org

Once formed, the 2-chlorophenyl radical can participate in a variety of reactions. In the absence of a specific trapping agent, it can abstract a hydrogen atom from the solvent or another molecule. However, its most synthetically useful pathway is addition to an aromatic ring (as in biaryl synthesis) or to an alkene (Meerwein arylation). acs.org The study of these radical pathways has expanded the synthetic utility of diazonium salts beyond classical electrophilic substitutions, enabling C-H arylation and the construction of complex molecular frameworks under mild conditions. acs.org

Generation and Characterization of 2-Chlorophenyl Radicals

The generation of 2-chlorophenyl radicals from this compound salts is a key step in various synthetic transformations. This process typically involves the reduction of the diazonium group, leading to the loss of nitrogen gas and the formation of the corresponding aryl radical. Electrochemical studies have shown that the reduction of this compound involves single-electron transfer steps, resulting in the formation of these highly reactive aryl radicals. These radicals can then participate in a variety of chemical reactions.

The presence of a chlorine atom at the ortho position influences the reactivity and stability of the generated radical. The stability of this compound salts can be enhanced by using stabilizing counterions, such as dodecahydro-closo-dodecaborate, which allows for the isolation and characterization of the diazonium salt. metu.edu.tr Infrared spectroscopy has been used to characterize these stabilized salts, with the N≡N stretching frequency appearing around 2266 cm⁻¹. metu.edu.tr

The generation of the 2-chlorophenyl radical can be initiated through various methods, including chemical reduction, electrochemical reduction, or photochemically. nih.govunipv.it For instance, ascorbic acid can be used to reduce Cu(II) to Cu(I), which in turn reduces the diazonium ion to a diazenyl radical that subsequently decomposes to the aryl radical. clockss.org

Radical Aryl-Aryl Coupling Applications

The 2-chlorophenyl radicals generated from this compound salts are valuable intermediates in the formation of new carbon-carbon bonds, particularly in aryl-aryl coupling reactions. One notable application is the Gomberg-Bachmann reaction, which facilitates the intermolecular coupling of an aryl diazonium salt with an arene. chempedia.info For example, the reaction of 4-chlorobenzenediazonium tetrafluoroborate with chlorobenzene can produce a mixture of dichlorobiphenyl isomers. chempedia.info

These radical coupling reactions can be promoted under various conditions. For instance, a radical Gomberg-Bachmann aryl-aryl coupling has been successfully performed using a dilute aqueous solution of the diazonium salt. acs.org The use of silylboronate-mediated radical cross-coupling provides a transition-metal-free approach for the formation of biaryl compounds. nih.gov

| Reactants | Coupling Type | Catalyst/Conditions | Product(s) | Reference |

| 4-Chlorobenzenediazonium tetrafluoroborate, Chlorobenzene | Gomberg-Bachmann | Quaternary ammonium (B1175870) salts | 2,4'-, 3,4'-, and 4,4'-Dichlorobiphenyl | chempedia.info |

| This compound chloride, Phenylenediamine | Gomberg-Bachmann | Titanium(III) chloride | 4'-Chlorobiphenyl-2,5-diamine | acs.org |

| Aryl fluorides, Arylalkanes | Silylboronate-mediated | KOtBu | Triarylmethanes | nih.gov |

Meerwein Arylation with Activated Alkenes and Alkynes

The Meerwein arylation is a powerful reaction that involves the addition of an aryl radical, generated from a diazonium salt, to an electron-poor alkene or alkyne. wikipedia.orgnumberanalytics.com This reaction is typically catalyzed by a metal salt, often copper(I). wikipedia.orgnumberanalytics.com The mechanism is believed to involve the formation of an aryl radical, which then adds to the unsaturated system. wikipedia.org

This compound salts can be effectively utilized in Meerwein arylation reactions. For example, the reaction of chlorobenzenediazonium bromides with acrylic acid in the presence of a copper catalyst yields α-bromo-chlorohydrocinnamic acids. researchgate.net Similarly, reaction with methyl vinyl ketone can produce 4-aryl-3-bromobutan-2-ones. researchgate.net The scope of the Meerwein arylation has been expanded to include metal-free conditions and photocatalytic methods, offering more environmentally friendly alternatives. nih.govnih.gov

| Aryl Diazonium Salt | Alkene/Alkyne | Catalyst/Conditions | Product | Reference |

| Chlorobenzenediazonium bromides | Acrylic acid | Copper catalyst | α-Bromo-chlorohydrocinnamic acids | researchgate.net |

| Arenediazonium bromides | Methyl vinyl ketone | Meerwein reaction conditions | 4-Aryl-3-bromobutan-2-ones | researchgate.net |

| Aryl(alkyl)idenemalononitriles | Diazonium salts | Metal-free, mild conditions | 2-(Aryl(alkyl)/arylmethylene)malononitrile derivatives | nih.gov |

Transition Metal-Catalyzed Transformations of this compound

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of various carbon-carbon and carbon-heteroatom bonds. libretexts.orgsigmaaldrich.comlibretexts.org While these reactions typically employ aryl halides as coupling partners, aryl diazonium salts, including this compound, have emerged as valuable alternatives. documentsdelivered.com

Palladium(II)-catalyzed C-H activation and cross-coupling reactions represent a significant advancement, allowing for the direct functionalization of C-H bonds. nih.govrsc.org These reactions often proceed through a Pd(II)/Pd(0) catalytic cycle. nih.gov The use of this compound salts in these methodologies can lead to the synthesis of complex carbocyclic structures. rsc.org For instance, the palladium-catalyzed reaction of 2-iodobiphenyls with ortho-chloroacetophenones, where the diazonium salt can be envisioned as a precursor, can lead to the formation of tribenzo[a,c,f]cyclooctanones through a dual C-H arylation process. rsc.org

Copper-Mediated Reactions

Copper-mediated reactions have a long history in organic chemistry, with classic examples including the Ullmann and Glaser couplings. tcichemicals.com These reactions often require stoichiometric amounts of copper and harsh conditions, but recent advancements have led to the development of more practical catalytic systems. tcichemicals.com

This compound salts are reactive substrates in various copper-mediated transformations. In the presence of a copper catalyst, these salts can undergo coupling reactions with a variety of partners. vulcanchem.com For example, copper-mediated radiocyanation of aryldiazonium salts provides a rapid and mild method for introducing a cyano group. nih.gov This reaction proceeds through the formation of an aryl radical that is then captured by a Cu-cyanide complex. nih.gov Furthermore, copper-catalyzed tandem ring-opening/coupling reactions have been reported. lookchem.com

| Diazonium Salt | Coupling Partner | Catalyst/Conditions | Product | Reference |

| Aryldiazonium salt | - | Cu(I) mediator | Aryl nitrile | nih.gov |

| This compound | - | Copper powder | Ullmann coupling products | vulcanchem.comdtic.mil |

Reactivity of this compound in Bioconjugation and Chemical Probe Development

The reactivity of diazonium salts makes them attractive for applications in bioconjugation and the development of chemical probes. ontosight.airsc.org Chemical probes are essential tools for studying biological systems and elucidating signal transduction pathways. rsc.org The ability of diazonium salts to generate reactive aryl species allows for the modification of biomolecules and material surfaces.

While direct applications of this compound in bioconjugation are not extensively detailed in the provided search results, the general reactivity of diazonium salts suggests its potential in this area. For instance, diazonium compounds can be used as labeling reagents to introduce tags into biomolecules. ontosight.ai The development of minimalist catechol chemical probes, inspired by the reactivity of dopamine, highlights a strategy that could be adapted for this compound derivatives to study their interactions with proteins. universiteitleiden.nl The generation of aryl radicals from this compound could be harnessed to create covalent modifications on target proteins, enabling the study of their function and localization within a cell. frontiersin.org

Covalent Modification of Amino Acid Residues (e.g., Tyrosine, Histidine)

The reactivity of this compound and related aryl diazonium ions is characterized by their ability to act as mild electrophiles, enabling them to form covalent bonds with electron-rich amino acid residues within proteins. This electrophilic aromatic substitution reaction, known as azo coupling, primarily targets the side chains of tyrosine and histidine. acs.orgfrontiersin.org The chemical nature of the tyrosine side chain, with its activated phenol group, makes it a particularly attractive target for chemoselective modification. acs.org

Research using model peptides and proteins has elucidated the specifics of these modifications. In a study involving the reaction of 4-chlorobenzenediazonium hexafluorophosphate (B91526) with a synthetic peptide, tandem mass spectrometry confirmed that histidine and tyrosine residues were the principal sites of modification. nih.govscispace.com The reaction resulted in the addition of a 4-chlorobenzenediazo group, leading to a corresponding mass increase in the peptide. nih.gov Similarly, incubation with human serum albumin led to adduct formation, demonstrating the accessibility of these residues in a complex protein structure. acs.orgnih.gov

The selectivity of the reaction for tyrosine versus histidine can be influenced by the reaction conditions, particularly pH. researchgate.net While some studies report a high degree of tyrosine site-specificity even in the presence of competing residues like histidine, others indicate that selectivity can be modulated. researchgate.net For instance, some findings suggest more selectivity for tyrosine at pH 8.5, with an increased preference for histidine at a pH of 9.1 or higher. researchgate.net Conversely, other research has shown greater selectivity for tyrosine over histidine across a broad pH range from 4 to 10. researchgate.net This highlights that the specific structure of the diazonium salt and the protein microenvironment play crucial roles in determining the reaction outcome. researchgate.net The modification of these specific residues, such as the covalent modification of key reactive histidine residues by benzene diazonium ions, has been observed alongside the expected azobenzene (B91143) formation at tyrosine side chains. nih.gov

Table 1: Summary of Research Findings on Amino Acid Modification by Aryl Diazonium Ions

| Aryl Diazonium Compound | Target Molecule/System | Primary Amino Acid Targets | Key Findings |

| 4-Chlorobenzenediazonium hexafluorophosphate | Synthetic Peptide (VLSPADKTNWGHEYRMF(cmC)QIG) | Tyrosine, Histidine | Unambiguous modification of both histidine and tyrosine residues was confirmed by mass spectrometry. nih.govscispace.com |

| 4-Chlorobenzenediazonium hexafluorophosphate | Human Serum Albumin (HSA) | Tyrosine | Adduct formation was detected by HPLC and mass spectrometry, confirming reaction with the protein. acs.orgnih.gov |

| Benzene Diazonium Ion (BDI) | Protein Tyrosine Phosphatase (PTP1B) | Tyrosine, Histidine | The BDI covalently modified the phosphatase, targeting both tyrosine and key reactive histidine residues. nih.gov |

| Diazonium Salts (General) | Phage Coat Proteins | Tyrosine | Demonstrated the ability to append molecules to phage surfaces via tyrosine modification. frontiersin.org |

| Diazonium Salt-Terminated Polymers | Leucine Enkephalin, Salmon Calcitonin | Tyrosine | Achieved a high degree of site-specificity for tyrosine, even in the presence of histidine and lysine, by controlling reaction conditions. researchgate.net |

Strategies for Controlled Intracellular Delivery and Reactivity

A significant challenge in utilizing the reactivity of compounds like this compound for intracellular applications is their inherent instability and high reactivity, which can lead to non-specific reactions and rapid hydrolysis in aqueous environments. nih.govresearchgate.net To overcome this, researchers have developed strategies centered on delivering stabilized precursors, or "probes," that release the reactive benzene diazonium ion (BDI) only upon reaching the intracellular environment. nih.govnih.gov

One prominent strategy involves the use of triazabutadienes as protected forms of diazonium ions. nih.govresearchgate.net These scaffolds are stable enough to be handled and introduced to biological systems but can be engineered to liberate the reactive BDI under specific conditions. researchgate.netresearchgate.net This "uncaging" can be triggered by various stimuli, providing temporal and spatial control over the covalent modification reaction. nih.govresearchgate.net

Reduction-Mediated Delivery: A successful approach for intracellular delivery utilizes a triazabutadiene probe designed to be activated by the reducing environment of the cytosol. nih.gov In one such design, a positively charged small molecule probe was developed to readily pass through the cell membrane. nih.gov Once inside the cell, the high concentration of reducing agents, such as glutathione, triggers a reduction and subsequent self-immolative deprotection sequence. nih.gov This process unmasks the triazabutadiene, which then rapidly releases the BDI intracellularly. nih.govnih.gov The released BDI was shown to increase global tyrosine phosphorylation levels, indicating its interaction with intracellular proteins like tyrosine phosphatases (e.g., PTP1B). nih.govnih.gov

Light-Activated Delivery: Another strategy for controlled release involves photoactivation. Heterobifunctional crosslinkers containing a triazabutadiene scaffold can be synthesized to remain stable until irradiated with UV light at a specific wavelength (e.g., 350 nm). researchgate.net This allows for precise control over when and where the reactive aryl diazonium species is generated, enabling its use for modifying protein surfaces in a controlled manner. researchgate.net This method offers the advantage of releasing the diazonium ion under physiological pH, avoiding the need for pH shifts that could perturb the biological system. researchgate.net

These strategies transform the highly reactive diazonium ion into a controllable tool for probing cellular functions, allowing researchers to investigate the effects of its covalent modifications on specific intracellular targets and pathways. nih.govnih.gov

Table 2: Strategies for Controlled Intracellular Delivery of Benzene Diazonium Ions (BDI)

| Delivery Strategy | Precursor/Probe | Activation Mechanism | Outcome |

| Reduction-Mediated Delivery | Sulfonyl thiolate-containing protected triazabutadiene | Intracellular reducing agents (e.g., glutathione) trigger reduction and self-immolative deprotection. nih.gov | Rapid release of BDI inside the cell, leading to increased tyrosine phosphorylation and covalent modification of target proteins like PTP1B. nih.govnih.gov |

| Light-Activated Delivery | Triazabutadiene-based heterobifunctional crosslinker | Irradiation with UV light (e.g., 350 nm) at physiological pH. researchgate.net | Controlled liberation of the reactive aryl diazonium species for protein surface modification. researchgate.net |

Spectroscopic Characterization and Structural Elucidation of 2 Chlorobenzenediazonium Salts and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is used to identify the number and electronic environment of hydrogen atoms in a molecule. For 2-chlorobenzenediazonium salts, the aromatic region of the ¹H NMR spectrum is of primary interest. The spectrum is expected to show four distinct signals corresponding to the four protons on the benzene (B151609) ring. The strong electron-withdrawing effects of both the ortho-chloro substituent and the diazonium group (-N₂⁺) cause a significant downfield shift for these aromatic protons, typically into the 8.0-9.0 ppm range.

Table 1: ¹H NMR Data for Chlorobenzenediazonium Tetrafluoroborate (B81430) Isomers in d₆-Acetone and DMSO-d₆

| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | Solvent | Ref |

|---|---|---|---|---|---|---|---|

| 3-Chlorobenzenediazonium (B95341) tetrafluoroborate | 8.95 (t) | - | 8.43 (d) | 8.14 (t) | 8.86 (d) | d₆-Acetone | rsc.org |

| 4-Chlorobenzenediazonium tetrafluoroborate | 8.68 (d) | 8.10 (d) | - | 8.10 (d) | 8.68 (d) | DMSO-d₆ | arkat-usa.org |

Chemical shifts (δ) are in ppm. Coupling patterns are denoted as s (singlet), d (doublet), t (triplet), m (multiplet).

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. For this compound, six distinct signals are expected in the aromatic region, corresponding to the six unique carbon atoms of the benzene ring. A notable feature in the ¹³C NMR spectra of arenediazonium salts is the chemical shift of the carbon atom directly attached to the diazonium group (C1). This carbon typically resonates at a relatively upfield position (around 115-125 ppm) compared to other substituted benzenes. arkat-usa.org The carbon atom bearing the chlorine substituent (C2) would also exhibit a characteristic chemical shift influenced by the halogen's inductive and resonance effects.

As with ¹H NMR, specific data for the 2-chloro isomer is limited. However, data from the 3-chloro and 4-chloro isomers illustrate the general chemical shift ranges for the carbon atoms in the ring. rsc.orgarkat-usa.org

Table 2: ¹³C NMR Data for Chlorobenzenediazonium Tetrafluoroborate Isomers in d₆-Acetone and DMSO-d₆

| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent | Ref |

|---|---|---|---|---|---|---|---|---|

| 3-Chlorobenzenediazonium tetrafluoroborate | 117.3 | 131.6 | 141.7 | 133.1 | 136.0 | 131.7 | d₆-Acetone | rsc.org |

| 4-Chlorobenzenediazonium tetrafluoroborate | 114.7 | 134.4 | 131.6 | 146.6 | 131.6 | 134.4 | DMSO-d₆ | arkat-usa.org |

Chemical shifts (δ) are in ppm.

When the counterion of the diazonium salt is a fluorine-containing species, such as tetrafluoroborate (BF₄⁻), Fluorine-19 (¹⁹F) NMR spectroscopy is an effective tool for its identification and characterization. The BF₄⁻ anion is highly symmetrical, resulting in a single, sharp resonance in the ¹⁹F NMR spectrum. For a variety of arenediazonium tetrafluoroborate salts dissolved in DMSO-d₆, this signal consistently appears at approximately -148 ppm. arkat-usa.orgresearchgate.net This characteristic chemical shift provides unambiguous confirmation of the presence of the tetrafluoroborate counterion.

Table 3: ¹⁹F NMR Data for the Tetrafluoroborate (BF₄⁻) Counterion

| Species | Chemical Shift (δ) | Solvent | Ref |

|---|---|---|---|

| BF₄⁻ | ~ -148.2 ppm | DMSO-d₆ | arkat-usa.orgresearchgate.net |

Chemical shifts (δ) are in ppm.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly useful for identifying specific functional groups, which have characteristic vibrational frequencies.

Infrared (IR) spectroscopy is a powerful method for identifying the functional groups present in a molecule. For this compound salts, the most diagnostic feature in the IR spectrum is the strong and sharp absorption band corresponding to the nitrogen-nitrogen triple bond (N≡N) stretching vibration of the diazonium group. This peak is consistently observed in a narrow range, typically between 2280 and 2315 cm⁻¹, for various aryldiazonium salts. arkat-usa.orgresearchgate.net For example, the N≡N stretch for 4-chlorobenzenediazonium tetrafluoroborate is reported at 2289 cm⁻¹. arkat-usa.org

Other significant absorption bands include aromatic C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C ring stretching vibrations around 1580-1600 cm⁻¹, and the C-Cl stretching vibration. The strong absorption of the tetrafluoroborate counterion is also prominent, typically seen as a broad and intense band around 1000-1100 cm⁻¹. arkat-usa.org

Table 4: Characteristic IR Absorption Frequencies for Arenediazonium Salts

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3120 - 3000 | Medium |

| N≡N Stretch (Diazonium) | 2315 - 2280 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1580 | Medium |

| C-Cl Stretch | 1100 - 1000 | Medium-Strong |

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to symmetric, non-polar vibrations. While published Raman spectra for solid this compound salts are scarce, the key expected features can be predicted. The most prominent peak in the Raman spectrum would be the symmetric N≡N stretch of the diazonium group, which is expected to appear in the same region as its IR counterpart (2280–2315 cm⁻¹). Due to the symmetry of this vibration, the Raman signal is typically very strong and serves as an excellent diagnostic marker.

Other expected signals include the aromatic ring breathing modes, which give rise to strong bands around 1000 cm⁻¹ and 1600 cm⁻¹. The C-Cl stretching vibration would also be Raman active. Much of the recent literature utilizes Surface-Enhanced Raman Spectroscopy (SERS) to study diazonium salts, where the molecule is adsorbed onto a metallic surface, which can enhance the signal but may also shift the vibrational frequencies compared to the bulk material. cymitquimica.comresearchgate.net

Table 5: Expected Raman Shifts for this compound Salts

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N≡N Stretch (Diazonium) | 2315 - 2280 | Very Strong |

| Aromatic Ring Mode | ~1600 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

Electronic Spectroscopy

Electronic spectroscopy, particularly in the ultraviolet and visible regions, provides significant insights into the electronic structure of molecules by probing the transitions between different energy levels.

The electronic absorption spectra of arenediazonium salts, including this compound, are characterized by transitions involving the π-electron system of the aromatic ring and the diazonium group. The presence of the electron-withdrawing chloro substituent in the ortho position influences the energy of these transitions.

The UV-Vis spectrum of a typical arenediazonium salt displays strong absorption bands in the ultraviolet region, which are attributed to π → π* transitions within the benzenoid system. The diazonium group itself also contributes to the electronic structure, and transitions involving the n-electrons (non-bonding electrons) on the nitrogen atoms, specifically n → π* transitions, can also occur. These are generally weaker in intensity compared to π → π* transitions.

For substituted benzenediazonium (B1195382) salts, the position and intensity of the absorption maxima (λmax) are sensitive to the nature of the substituent. While electron-donating groups can cause a significant shift to longer wavelengths (bathochromic shift), electron-withdrawing groups like chlorine tend to have a less pronounced effect. The spectrum of a chloro-substituted benzenediazonium salt is expected to show absorption bands characteristic of the aromatic system, with slight modifications due to the substituent. For instance, related compounds like p-bromobenzenediazonium tetrafluoroborate show a UV absorption band that extends into the visible part of the spectrum.

Table 1: Typical Electronic Transitions in Substituted Arenediazonium Salts

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π* | 250 - 350 | High-intensity absorption arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and diazonium group. |

Note: The exact λmax values for this compound can vary depending on the counter-ion and the solvent used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of the this compound cation and for elucidating its structure through the analysis of its fragmentation patterns. The molecular formula for the this compound cation is C₆H₄ClN₂⁺.

The most characteristic fragmentation pathway for arenediazonium ions is the facile loss of a neutral dinitrogen molecule (N₂), which is a thermodynamically highly stable leaving group. This process, known as dediazoniation, results in the formation of an aryl cation.

For the this compound cation, the primary fragmentation steps are as follows:

Loss of Dinitrogen: The molecular ion [C₆H₄Cl¹⁵N₂]⁺ (m/z ≈ 139.5 for the ³⁵Cl isotope) readily eliminates N₂ (28 Da) to form the 2-chlorophenyl cation [C₆H₄Cl]⁺ (m/z ≈ 111.5).

Isotopic Signature of Chlorine: A key feature in the mass spectrum of any chlorine-containing compound is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Consequently, any fragment containing a chlorine atom will appear as a pair of peaks separated by 2 m/z units, with a characteristic 3:1 intensity ratio (M⁺ and M⁺+2). The 2-chlorophenyl cation will therefore exhibit peaks at m/z ≈ 111.5 and m/z ≈ 113.5.

Further Fragmentation: The 2-chlorophenyl cation can undergo further fragmentation, for example, by losing a chlorine radical (Cl•) to form the benzyne (B1209423) radical cation (C₆H₄⁺•) at m/z = 76.

Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound Cation

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Relative Intensity Ratio | Identity of Fragment | Fragmentation Pathway |

|---|---|---|---|---|

| 139.5 | 141.5 | ~3:1 | [C₆H₄ClN₂]⁺ (Molecular Ion) | Ionization |

| 111.5 | 113.5 | ~3:1 | [C₆H₄Cl]⁺ | [C₆H₄ClN₂]⁺ → [C₆H₄Cl]⁺ + N₂ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and ions in the solid state, offering precise measurements of bond lengths, bond angles, and crystal packing. While the chloride salts of diazonium compounds are often unstable, more stable salts, such as those with the tetrafluoroborate (BF₄⁻) anion, are suitable for crystallographic studies.

The crystal structure of the parent compound, benzenediazonium tetrafluoroborate, has been determined, providing a valuable reference. The key structural feature of the diazonium cation is the C-N-N group. X-ray diffraction studies have confirmed a nearly linear arrangement for the C-N-N chain. The N-N bond distance in benzenediazonium tetrafluoroborate is 1.083(3) Å, which is very close to the bond length in gaseous dinitrogen, indicating a significant triple bond character.

For this compound salts, a similar planar structure for the cation is expected, with the C-Cl bond and the C-N-N group lying in the plane of the benzene ring. The crystal packing would involve electrostatic interactions between the this compound cations and the counter-anions, arranged in a specific lattice structure. The precise unit cell dimensions and space group would depend on the specific counter-ion and crystallization conditions.

Table 3: Expected and Comparative Crystallographic Data for Arenediazonium Salts

| Parameter | Expected Value for this compound Salt | Reference Value (Benzenediazonium Tetrafluoroborate) |

|---|---|---|

| Geometry of C-N-N group | Approximately linear | Approximately linear |

| C-N Bond Length (Å) | ~1.41 | 1.415(4) |

| N≡N Bond Length (Å) | ~1.08 | 1.083(3) |

| C-N-N Bond Angle (°) | ~180° | 178.6(4) |

| Crystal System | Dependent on counter-ion | Orthorhombic |

The structural data obtained from X-ray crystallography are crucial for understanding the reactivity of the diazonium salt, as the solid-state arrangement can influence its stability and reaction pathways.

Theoretical and Computational Studies on 2 Chlorobenzenediazonium

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have become indispensable in elucidating the intricate details of chemical structures and reactions. These methods allow for a detailed examination of the electronic structure and energy of molecules, providing insights that are often difficult to obtain through experimental means alone.

Computational studies are instrumental in mapping out the potential energy surfaces of chemical reactions, helping to identify transition states and intermediates. For 2-chlorobenzenediazonium, these calculations can shed light on the mechanisms of its characteristic reactions, such as dediazoniation.

Ab initio and DFT studies on the benzenediazonium (B1195382) ion's reaction with water have explored the S_N1Ar and S_N2Ar mechanisms. nih.gov In the context of this compound, the presence of the chlorine atom at the ortho position introduces steric and electronic effects that can influence the reaction pathway. DFT calculations can be employed to determine the activation energies for different possible reaction channels. For instance, a comparison of the energy barriers for the heterolytic cleavage of the C-N bond (S_N1-like) versus the nucleophilic attack of a solvent molecule (S_N2-like) can reveal the predominant mechanism.

Kinetic studies have shown that aryl diazonium salts with electron-withdrawing groups, such as the chloro group, can exhibit different reaction rates compared to those with electron-donating groups. researchgate.net Computational modeling can quantify these effects by calculating the charge distribution in the reactant and transition state, providing a rationale for the observed reactivity trends. The transition state for the loss of dinitrogen from a diazonium salt is a key structure that can be optimized using methods like B3LYP or MP2 to understand the energetics of the reaction. nih.gov

Table 1: Hypothetical Activation Energies for Dediazoniation of this compound in Water Calculated by DFT

| Reaction Pathway | Transition State Geometry | Calculated Activation Energy (kcal/mol) |

| S_N1-like (Heterolysis) | Elongated C-N bond | 25.3 |

| S_N2-like (Water Attack) | Water molecule approaching the carbon bearing the diazonium group | 22.1 |

This table presents hypothetical data for illustrative purposes, based on general trends observed in computational studies of diazonium salts.

The stability of arenediazonium salts is highly sensitive to the counterion and the substituents on the aromatic ring. wikipedia.org Generally, electron-donating substituents at the ortho and para positions can improve stability. shu.ac.uk Conversely, the electron-withdrawing nature of the chlorine atom in this compound is expected to decrease the stability of the cation. DFT calculations can be used to compute the bond dissociation energy (BDE) of the C-N bond, providing a quantitative measure of its strength and, by extension, the thermal stability of the compound.

Furthermore, the decomposition of benzenediazonium chloride is known to be a first-order reaction. ju.edu.jo Theoretical calculations can model the decomposition pathway and determine the rate-determining step, offering insights into the kinetics of thermal degradation. By calculating the Gibbs free energy of activation for the decomposition reaction, one can estimate the temperature at which the compound becomes unstable.

The electronic structure of this compound dictates its reactivity. The diazonium group is a powerful electron-withdrawing group, which significantly polarizes the aromatic ring. wikipedia.org Quantum chemical calculations can provide a detailed picture of this electronic distribution through the analysis of molecular orbitals and charge distribution.

Reactivity descriptors derived from DFT, such as the Fukui function and local softness, can predict the most likely sites for nucleophilic and electrophilic attack. For the this compound cation, these descriptors would likely indicate that the carbon atom attached to the diazonium group is the primary electrophilic site.

In reactions that may proceed through radical mechanisms, the analysis of spin density becomes crucial. For instance, in the Sandmeyer reaction, which involves the copper-catalyzed conversion of the diazonium group, an aryl radical intermediate is proposed. nptel.ac.inmasterorganicchemistry.com Computational modeling of the one-electron reduction of this compound would result in the formation of a 2-chlorophenyl radical. The spin density distribution in this radical, calculated using unrestricted DFT (U-DFT), would show the localization of the unpaired electron, providing insights into its subsequent reactivity.

Table 2: Calculated Mulliken Atomic Charges for this compound Cation

| Atom | Atomic Charge (a.u.) |

| C1 (ipso-carbon) | +0.25 |

| C2 (chloro-substituted) | -0.05 |

| N (alpha to ring) | +0.15 |

| N (terminal) | +0.10 |

| Cl | -0.12 |

This table presents hypothetical data for illustrative purposes.

While the benzenediazonium cation itself is largely planar, the interaction with counterions and solvent molecules can lead to different arrangements. shu.ac.uk Computational methods can be used to explore the potential energy surface for these intermolecular interactions.

For this compound, the presence of the ortho-chloro substituent can influence the orientation of solvent molecules and the counterion around the diazonium group. DFT calculations can be used to determine the most stable geometries of ion pairs and solvated clusters. Understanding these intermolecular interactions is important as they can affect the reactivity and stability of the diazonium salt in solution. For example, the interaction with a solvent molecule could be the initial step in a solvolysis reaction. scispace.com

Non-covalent interaction (NCI) analysis is a computational tool that can visualize and characterize weak interactions, such as hydrogen bonds and van der Waals forces, between the this compound cation and surrounding molecules.

Molecular Dynamics Simulations (if applicable to specific reaction systems)

While quantum chemical calculations are excellent for studying the details of a reaction at a static level, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules in solution. For reaction systems involving this compound, MD simulations can be used to study the solvation shell structure and the dynamics of solvent molecules around the reactant.

MD simulations can also be used to explore the conformational landscape of the diazonium salt and its interactions with other species in the reaction mixture over time. This can be particularly useful for understanding how the local environment influences the reaction pathway. For example, MD simulations could be used to study the diffusion of nucleophiles towards the this compound cation and the initial stages of their interaction, providing a more complete picture of the reaction dynamics.

Stability, Handling, and Safety Considerations in 2 Chlorobenzenediazonium Research

Intrinsic Factors Governing 2-Chlorobenzenediazonium Stability

The stability of a this compound salt is not an absolute property but is influenced by a combination of internal and external factors. These include the nature of the associated anion (the counterion), the electronic and steric effects originating from the chloro-substituent, and the presence of even trace amounts of impurities.

The choice of counterion (X⁻) in a diazonium salt (ArN₂⁺X⁻) has a profound impact on the compound's thermal stability and handling characteristics. While simple halides like chloride (Cl⁻) often form diazonium salts that are highly reactive and potentially explosive upon isolation, other counterions can confer significantly greater stability.

For instance, salts with counterions such as tetrafluoroborate (B81430) (BF₄⁻), tosylate (CH₃C₆H₄SO₃⁻), and disulfonimide are generally more stable and can often be isolated as solids. This enhanced stability is attributed to several factors, including the lower nucleophilicity of the counterion, which reduces the rate of bimolecular decomposition pathways, and physical properties like lower hygroscopicity and crystal lattice energy. The chloride and bromide salts, in contrast, exhibit a higher potential for explosive decomposition. Therefore, for applications requiring the isolation or handling of a solid diazonium salt, converting the initially formed this compound chloride to a more stable form, like the tetrafluoroborate, is a common and critical safety measure.

The chlorine atom at the ortho position of the benzene (B151609) ring exerts a dual electronic influence on the diazonium group. It has an electron-withdrawing inductive effect (-I) due to its high electronegativity, which tends to destabilize the positively charged diazonium cation by further increasing its electron deficiency. Conversely, the chlorine atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (a +M or mesomeric effect), which helps to disperse the positive charge and stabilize the cation.

In the case of chloro-substituents, the inductive effect generally outweighs the resonance effect, making the diazonium salt less stable than unsubstituted benzenediazonium (B1195382). The position of the substituent is also crucial. Studies comparing the thermal stability of monochloro-substituted benzenediazonium salts have shown that the meta-substituted isomer exhibits the highest thermal stability, followed by the para- and then the ortho-isomer. This suggests that the proximity of the chloro-substituent in the ortho position may introduce additional steric strain or electronic interactions that facilitate decomposition.

Table 1: Initial Decomposition Temperatures of Monochloro-Substituted Benzenediazonium Salts

| Compound | Initial Decomposition Temperature (°C) |

| This compound Salt (ortho) | 140 |

| 3-Chlorobenzenediazonium (B95341) Salt (meta) | >200 |

| 4-Chlorobenzenediazonium Salt (para) | 140 |

Note: Data derived from differential scanning calorimetry (DSC) of the corresponding triazene (B1217601) precursors' diazonium salts.

Impurities can significantly accelerate the decomposition of this compound salts. One of the most critical impurities to control is excess nitrous acid (HNO₂), which is a reactant in the diazotization of 2-chloroaniline (B154045). Using only a stoichiometric amount of sodium nitrite (B80452) during synthesis and verifying the absence of excess nitrous acid (e.g., with starch-iodide paper) are crucial safety protocols. nih.govosti.gov Any remaining nitrous acid should be neutralized. nih.govosti.gov

Transition metal traces, particularly copper salts (e.g., Cu⁺, Cu²⁺), are well-known catalysts for the decomposition of aryldiazonium salts. askfilo.com This catalytic activity is harnessed synthetically in reactions like the Sandmeyer reaction to replace the diazonium group with a nucleophile. askfilo.com However, the unintentional presence of these metal impurities can lead to uncontrolled and rapid decomposition, posing a significant hazard. Therefore, reactions should be carried out in clean glassware, and the purity of reagents must be considered to avoid unintentional catalytic decomposition.

Characterization of Decomposition Kinetics and Energetics

Understanding the rate and energy release associated with the decomposition of this compound is essential for process safety and control. Decomposition can be initiated by heat (thermolysis) or by light (photolysis), each proceeding through distinct pathways.

The decomposition is typically a first-order reaction, where the rate is proportional to the concentration of the diazonium salt. The kinetics can be studied by monitoring the rate of nitrogen gas evolution or by spectroscopic methods that measure the disappearance of the diazonium ion concentration over time. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine key safety parameters, including the onset temperature of decomposition and the total energy released. For this compound salts, the onset of thermal decomposition can occur at temperatures as low as 65°C, although it is highly dependent on the specific counterion and the surrounding chemical matrix. osti.gov

In addition to thermal instability, this compound salts are sensitive to light, particularly in the ultraviolet spectrum. scholaris.ca Photochemical degradation, or photolysis, provides an alternative pathway for decomposition. The absorption of a photon can promote the diazonium salt to an excited electronic state, leading to the cleavage of the carbon-nitrogen bond.

This cleavage can occur through two primary mechanisms:

Heterolytic Cleavage: The C-N bond breaks, with both electrons remaining with the departing nitrogen molecule. This generates a highly reactive 2-chlorophenyl cation and N₂. This is often the pathway in polar solvents. core.ac.uk

Homolytic Cleavage: The C-N bond breaks, with one electron going to each fragment. This results in a 2-chlorophenyl radical, a nitrogen molecule, and a radical derived from the counterion.

The resulting aryl cations or radicals are extremely reactive intermediates that will quickly react with solvents or other species present in the reaction mixture. Direct photolysis is a key consideration for the storage and handling of these compounds, which should be protected from light to prevent unintended degradation and the formation of impurities. scholaris.ca

Advanced Safety Protocols and Mitigation Strategies in this compound Research

The inherent instability of this compound and related diazonium salts necessitates the adoption of advanced safety protocols to mitigate the risks of thermal runaway and explosive decomposition. Research and industrial practice have moved towards sophisticated engineering controls and chemical procedures to ensure safe handling and reaction of these energetic intermediates.

Control of Temperature and Concentration During Handling

Precise control over temperature and concentration is the most critical factor in the safe handling of this compound. Arenediazonium salts are thermally labile, and their decomposition is highly exothermic, which can lead to a dangerous, self-accelerating thermal runaway. whiterose.ac.ukmaxapress.com

Key research findings and established safety protocols emphasize the following:

Low-Temperature Operations: Diazotization reactions are almost universally conducted at low temperatures, typically kept below 5°C. at.uaresearchgate.net Maintaining a low temperature is crucial for the safety of the process, as it minimizes the rate of decomposition. researchgate.net Any deviation can significantly increase the risk; for instance, in the diazotization of a similar compound, 2-aminonaphthalene-1,5-disulfonic acid, the maximum temperature achievable in a thermal runaway (MTSR) event escalates dramatically from 1.1°C at a process temperature of 0°C to 34.4°C at a process temperature of 30°C. maxapress.com

Stoichiometric Control: The concentration of reagents must be carefully managed. It is recommended to use only a stoichiometric amount of the nitrosating agent, such as sodium nitrite, to avoid excess which can contribute to side reactions and instability. at.uaresearchgate.net Similarly, controlling the molar ratio of reactants can prevent excessive heat generation and maintain safe operational limits. maxapress.com

Avoiding Precipitation: A critical safety rule is to never allow the undesired precipitation of diazonium salts out of the solution. researchgate.net Solid diazonium salts are significantly more hazardous than their solutions, being sensitive to shock, friction, and heat. researchgate.net If intentional isolation is necessary, it must be confined to a very small scale, with recommendations not to handle more than 0.75 mmol at one time. at.uaacs.org

The following table summarizes the impact of temperature on thermal risk for a related diazonium salt synthesis, illustrating the importance of stringent temperature control.

| Reaction Temperature (°C) | Molar Reaction Enthalpy (ΔHr) (kJ/mol) | Maximum Achievable Temperature in Thermal Runaway (MTSR) (°C) |

| 0 | 115.6 | 1.1 |

| 10 | 119.8 | 6.8 |

| 20 | 124.5 | 17.5 |

| 30 | 129.6 | 34.4 |

| Data derived from studies on 2-aminonaphthalene-1,5-disulfonic acid diazotization, illustrating general principles applicable to arenediazonium salts. maxapress.com |

Implementation of Continuous Flow Reactors for Hazardous Intermediates

To overcome the safety challenges of handling this compound in traditional batch reactors, the use of continuous flow technology has emerged as a superior alternative. rsc.org Flow chemistry offers significant safety and operational advantages for reactions involving unstable and hazardous intermediates. nih.govnih.gov

The core benefits of using continuous flow reactors include:

Enhanced Safety: Flow reactors utilize small reactor volumes, meaning that at any given moment, only a small quantity of the hazardous diazonium salt is present. researchgate.net This miniaturization drastically reduces the potential impact of a thermal runaway. The hazardous intermediate is generated and consumed in situ, avoiding the dangerous accumulation that occurs in batch processing. nih.govresearchgate.net

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors and other flow devices allows for extremely efficient heat exchange. nih.govacs.org This enables precise temperature control, effectively dissipating the heat generated during the exothermic diazotization and subsequent reactions, thereby preventing the initiation of decomposition. researchgate.net

Precise Process Control: Flow systems allow for the precise control of reaction parameters such as stoichiometry, residence time, and mixing. rsc.orgresearchgate.net This leads to improved reaction efficiency and selectivity while maintaining a high level of safety. rsc.org

Development of Effective Quenching Procedures

Even with advanced engineering controls, the potential for residual, unreacted this compound necessitates the development of effective quenching procedures. Quenching is the process of safely neutralizing any remaining hazardous material before workup, isolation, or waste disposal. at.ua

Key considerations for quenching diazonium salts include:

Selection of Quenching Agents: The remaining diazonium salts should be quenched before any further treatments, especially drying and heating. at.ua A commonly suggested method is the addition of an aqueous solution of hypophosphorous acid (H₃PO₂), which reduces the diazonium group to a hydrogen atom, releasing nitrogen gas. at.ualkouniv.ac.in This deamination is an effective way to destroy the energetic diazo functionality. lkouniv.ac.in In some cases, the presence of a catalyst, such as copper(I) salts, can facilitate this reduction. at.ualkouniv.ac.in

Verification of Quenching: It is crucial to verify that the quenching process is complete. Analytical methods should be employed to confirm the absence of residual diazonium compounds in the final product or waste stream. at.ua The failure to do so has been the cause of several laboratory incidents. at.ua

Managing Gas Evolution: The decomposition and quenching of diazonium salts invariably produce nitrogen gas. researchgate.net It is imperative to ensure that reaction vessels and waste containers are adequately vented to prevent pressure buildup. at.uaresearchgate.net

The following table lists common reagents used for the reduction (quenching) of the diazo group.

| Quenching Reagent | Common Name/Formula | Notes |

| Hypophosphorous acid | H₃PO₂ | Often considered the most selective reducing agent; may be used with a Cu⁺ catalyst. at.ualkouniv.ac.in |

| Ethanol | C₂H₅OH | Can be used to reduce the diazonium group. lkouniv.ac.in |

| Triphenylphosphine | P(C₆H₅)₃ | A known reducing agent for diazonium salts. lkouniv.ac.in |

| Formaldehyde | HCHO | Can also be employed for the reduction. lkouniv.ac.in |

Adherence to these advanced protocols—strict control of reaction parameters, implementation of continuous flow technology, and development of robust quenching procedures—is essential for the safe utilization of this compound in research and synthesis.

Advanced Applications and Emerging Research Directions in 2 Chlorobenzenediazonium Chemistry

Role of 2-Chlorobenzenediazonium in Advanced Organic Transformations

This compound salts are valuable precursors for generating the 2-chlorophenyl radical or cation, enabling a range of advanced organic transformations. Their utility is particularly notable in the development of modern C-H functionalization and alkene difunctionalization methodologies.